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Compound of Interest

Compound Name: CCT128930

Cat. No.: B1683974 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the kinase inhibitor CCT128930 against

common Protein Kinase A (PKA) inhibitors. The focus is on specificity, supported by

quantitative data, detailed experimental protocols, and signaling pathway visualizations to aid

in the selection of appropriate research tools.

Introduction to Kinase Inhibition
Protein kinases are critical regulators of cellular processes, and their dysregulation is linked to

numerous diseases, including cancer. Small molecule inhibitors are invaluable tools for

studying kinase function and as potential therapeutics. CCT128930 is a potent inhibitor of the

serine/threonine kinase AKT (also known as Protein Kinase B or PKB).[1] Protein Kinase A

(PKA) is a closely related member of the same AGC kinase family, making inhibitor selectivity a

crucial consideration for researchers investigating these pathways.[2] This guide compares the

specificity of CCT128930 with that of established PKA inhibitors.

Mechanism of Action
CCT128930: This compound is an ATP-competitive inhibitor, meaning it binds to the ATP-

binding pocket of the kinase, preventing the phosphorylation of its substrates.[2] CCT128930
was developed through fragment and structure-based design to be a potent and selective

inhibitor of AKT.[1] Its selectivity for AKT over the highly similar PKA is achieved by targeting a

single amino acid difference between the two kinases (Met282 in AKT).[2]
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PKA Inhibitors: PKA inhibitors can be broadly categorized into two types:

Small Molecule ATP-Competitive Inhibitors: Compounds like H-89 and KT5720 function

similarly to CCT128930 by competing with ATP for binding to the catalytic subunit of PKA.[1]

Peptide-Based Inhibitors: Protein Kinase Inhibitor (PKI) peptides are endogenous, heat-

stable inhibitors that act as pseudosubstrates.[3] They bind with high affinity to the substrate-

binding site of the PKA catalytic subunit, providing a highly specific mode of inhibition that is

not competitive with ATP.[4]

Data Presentation: Inhibitor Specificity
The potency and specificity of an inhibitor are typically quantified by its half-maximal inhibitory

concentration (IC50), which measures the concentration of the inhibitor required to reduce

enzyme activity by 50%. A lower IC50 value indicates higher potency.

Table 1: Kinase Inhibition Profile of CCT128930

Kinase Target CCT128930 IC50 (nM) Selectivity vs. PKA

AKT2 6 28-fold

p70S6K 120 1.4-fold

PKA 168 -

Data compiled from multiple sources.[2][5][6]

Table 2: Kinase Inhibition Profiles of Common PKA Inhibitors
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Inhibitor Target Kinase IC50 / Ki (nM)
Known Off-Targets
(IC50 in nM)

H-89 PKA 48 - 135

S6K1 (80), MSK1

(120), ROCKII (270),

PKBα (2600)

KT5720 PKA Ki = 60

Has no significant

effect on PKG or PKC

(Ki > 2000)

PKI (6-22) amide PKA IC50 ≈ 8.4

At high concentrations

(5 µM), can inhibit

CaMK1 and facilitate

PKC isoforms.

Data compiled from multiple sources.[1][4][5][6]

Mandatory Visualization
dot digraph "PI3K_AKT_Signaling_Pathway" { graph [rankdir="TB", splines=ortho,

nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10,

margin="0.2,0.1"]; edge [arrowsize=0.7];

// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4",

fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP2

[label="PIP2", shape=oval, fillcolor="#FFFFFF", fontcolor="#202124"]; PIP3 [label="PIP3",

shape=oval, fillcolor="#FFFFFF", fontcolor="#202124"]; PDK1 [label="PDK1",

fillcolor="#F1F3F4", fontcolor="#202124"]; AKT [label="AKT\n(PKB)", fillcolor="#FBBC05",

fontcolor="#202124"]; CCT128930 [label="CCT128930", shape=box, style=rounded,

fillcolor="#EA4335", fontcolor="#FFFFFF"]; Downstream [label="Downstream

Targets\n(GSK3β, FOXO, mTORC1)", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation

[label="Cell Proliferation,\nSurvival, Growth", shape=ellipse, style=dashed, fillcolor="#FFFFFF",

fontcolor="#202124"];

// Edges RTK -> PI3K [label="Activation", fontsize=8]; PI3K -> PIP3 [label="Phosphorylation",

fontsize=8]; PIP2 -> PI3K [style=dashed, arrowhead=none]; PIP3 -> PDK1 [label="Recruitment
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&\nActivation", fontsize=8]; PIP3 -> AKT [label="Recruitment", fontsize=8]; PDK1 -> AKT

[label="Phosphorylation", fontsize=8]; AKT -> Downstream [label="Phosphorylation",

fontsize=8]; Downstream -> Proliferation [style=dashed]; CCT128930 -> AKT [arrowhead=tee,

color="#EA4335", penwidth=2, label=" Inhibition\n(ATP-competitive)", fontsize=8,

fontcolor="#202124"]; } caption: "PI3K/AKT Signaling Pathway Inhibition"

dot digraph "PKA_Signaling_Pathway" { graph [rankdir="TB", splines=ortho, nodesep=0.5];

node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge

[arrowsize=0.7];

// Nodes GPCR [label="GPCR", fillcolor="#F1F3F4", fontcolor="#202124"]; AC [label="Adenylyl

Cyclase", fillcolor="#F1F3F4", fontcolor="#202124"]; ATP [label="ATP", shape=oval,

fillcolor="#FFFFFF", fontcolor="#202124"]; cAMP [label="cAMP", shape=oval,

fillcolor="#FFFFFF", fontcolor="#202124"]; PKA_holo [label="PKA Holoenzyme\n(R2C2)",

fillcolor="#F1F3F4", fontcolor="#202124"]; PKA_C [label="PKA Catalytic\nSubunit",

fillcolor="#FBBC05", fontcolor="#202124"]; PKA_R [label="Regulatory\nSubunit",

fillcolor="#F1F3F4", fontcolor="#202124"]; Substrates [label="Substrate\nProteins",

fillcolor="#F1F3F4", fontcolor="#202124"]; Response [label="Cellular Response",

shape=ellipse, style=dashed, fillcolor="#FFFFFF", fontcolor="#202124"]; H89 [label="H-89 /

KT5720", shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; PKI

[label="PKI Peptide", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges GPCR -> AC [label="Activation", fontsize=8]; AC -> cAMP [label="Conversion",

fontsize=8]; ATP -> AC [style=dashed, arrowhead=none]; cAMP -> PKA_holo [label="Binding",

fontsize=8]; PKA_holo -> PKA_C [label="Release", fontsize=8]; PKA_holo -> PKA_R

[style=dashed, arrowhead=none]; PKA_C -> Substrates [label="Phosphorylation", fontsize=8];

Substrates -> Response [style=dashed]; H89 -> PKA_C [arrowhead=tee, color="#4285F4",

penwidth=2, label=" ATP-competitive\nInhibition", fontsize=8, fontcolor="#202124"]; PKI ->

PKA_C [arrowhead=tee, color="#34A853", penwidth=2, label=" Pseudosubstrate\nInhibition",

fontsize=8, fontcolor="#202124"]; } caption: "cAMP/PKA Signaling Pathway Inhibition"

dot digraph "Kinase_Inhibitor_Workflow" { graph [rankdir="LR", splines=true, overlap=false,

nodesep=0.6]; node [shape=box, style="filled", fontname="Arial", fontsize=10,

margin="0.25,0.15"]; edge [arrowsize=0.7];

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b1683974?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1683974?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


// Nodes start [label="Start:\nCompound Synthesis", shape=ellipse, fillcolor="#F1F3F4",

fontcolor="#202124"]; biochem [label="Biochemical Assay\n(e.g., ADP-Glo™)\nDetermine

IC50", fillcolor="#4285F4", fontcolor="#FFFFFF"]; selectivity [label="Selectivity

Profiling\n(Kinase Panel Screen)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cell_based

[label="Cell-Based Assay\n(e.g., Western Blot for\nSubstrate Phosphorylation)",

fillcolor="#FBBC05", fontcolor="#202124"]; phenotypic [label="Phenotypic

Assay\n(Proliferation, Apoptosis)", fillcolor="#FBBC05", fontcolor="#202124"]; end

[label="End:\nCharacterized Inhibitor", shape=ellipse, fillcolor="#34A853",

fontcolor="#FFFFFF"];

// Edges start -> biochem [label="Potency", fontsize=8]; biochem -> selectivity

[label="Specificity", fontsize=8]; selectivity -> cell_based [label="Cellular Activity", fontsize=8];

cell_based -> phenotypic [label="Functional Outcome", fontsize=8]; phenotypic -> end; }

caption: "Kinase Inhibitor Specificity Workflow"

Experimental Protocols
Biochemical Kinase Inhibition Assay (Luminescence-
Based)
This protocol describes a general method for determining the IC50 value of an inhibitor using a

luminescence-based assay that quantifies ADP production (e.g., ADP-Glo™).

Materials:

Purified, active recombinant kinase (e.g., AKT2, PKA)

Kinase-specific substrate (peptide or protein)

Test inhibitor (CCT128930 or PKA inhibitor)

Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

ATP solution at a concentration near the Kₘ for the kinase

ADP-Glo™ Kinase Assay Kit (or similar)

384-well white assay plates
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Plate-reading luminometer

Procedure:

Compound Preparation: Prepare a stock solution of the inhibitor in 100% DMSO. Create a

10-point, 3-fold serial dilution series in DMSO.

Assay Plate Preparation: Add 25 nL of each inhibitor dilution to the appropriate wells of a

384-well plate. Include "no-inhibitor" (DMSO only) controls for 100% activity and "no-

enzyme" controls for background signal.[7]

Kinase Reaction:

Prepare a master mix of the kinase and its substrate in kinase assay buffer.

Dispense 5 µL of the kinase/substrate mix into each well containing the inhibitor.

Allow the plate to incubate for 15-30 minutes at room temperature to permit the inhibitor to

bind to the kinase.

Initiation: Prepare an ATP solution in assay buffer. Initiate the kinase reaction by adding 5 µL

of the ATP solution to all wells.[7]

Incubation: Incubate the plate for 60 minutes at 30°C. This time should be optimized to

ensure the reaction remains in the linear range.

Detection:

Stop the kinase reaction by adding 10 µL of ADP-Glo™ Reagent to each well. Incubate for

40 minutes at room temperature to deplete the remaining ATP.

Add 20 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which

then drives a luciferase reaction. Incubate for 30 minutes at room temperature.

Data Acquisition: Measure the luminescence signal using a plate-reading luminometer.

Data Analysis: Calculate the percent inhibition for each concentration relative to the high and

low controls. Plot the percent inhibition versus the log of the inhibitor concentration and fit the
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data using a four-parameter logistic model to determine the IC50 value.[7]

Western Blot for Cellular Kinase Activity
This protocol is for assessing an inhibitor's ability to block the phosphorylation of a downstream

substrate in a cellular context.

Materials:

Cell line of interest (e.g., PTEN-null U87MG cells for AKT pathway analysis)[2]

Cell culture media and reagents

Test inhibitor (e.g., CCT128930)

Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

BCA Protein Assay Kit

SDS-PAGE gels, running and transfer buffers

PVDF membrane

Blocking Buffer (e.g., 5% Bovine Serum Albumin (BSA) in TBST)

Primary antibodies (e.g., anti-phospho-GSK3β, anti-total-GSK3β, anti-GAPDH)

HRP-conjugated secondary antibody

Enhanced Chemiluminescence (ECL) substrate

Procedure:

Cell Culture and Treatment: Plate cells to achieve 70-80% confluency. Serum-starve the cells

for 4-6 hours to reduce basal kinase activity.[8]

Pre-treat the cells with a range of inhibitor concentrations (e.g., 0-10 µM) for 1-2 hours.
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If required, stimulate the relevant pathway (e.g., with a growth factor) for 10-15 minutes to

induce substrate phosphorylation.

Cell Lysis: Wash cells once with ice-cold PBS. Add ice-cold lysis buffer, scrape the cells, and

collect the lysate.[8]

Incubate the lysate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C

to pellet cell debris.

Protein Quantification: Determine the protein concentration of the supernatant using a BCA

assay.

SDS-PAGE and Transfer:

Normalize all samples to the same protein concentration with lysis buffer. Add Laemmli

sample buffer and boil at 95°C for 5 minutes.

Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and

perform electrophoresis.

Transfer the separated proteins to a PVDF membrane.

Immunoblotting:

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

Incubate the membrane with the primary antibody (e.g., anti-phospho-substrate) diluted in

blocking buffer overnight at 4°C with gentle shaking.[9]

Wash the membrane three times for 10 minutes each with TBST.

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

Wash the membrane again three times for 10 minutes each with TBST.

Detection: Apply ECL substrate to the membrane and visualize the signal using a

chemiluminescence imaging system.
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Analysis: To confirm equal protein loading, the blot can be stripped and re-probed for the

total, non-phosphorylated protein and/or a housekeeping protein like GAPDH. Quantify band

intensities to determine the reduction in substrate phosphorylation at each inhibitor

concentration.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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